Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoroacétate de Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA: est un substrat peptidique synthétique principalement utilisé dans la recherche biochimique. Ce composé est connu pour son rôle de substrat de la cathepsine D, une enzyme impliquée dans la dégradation des protéines au sein des lysosomes . La formule moléculaire du composé est C₅₀H₅₉N₉O₇, et il a une masse moléculaire de 898,08 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La synthèse du trifluoroacétate de Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique généralement les étapes suivantes:

Chargement de la Résine: L'acide aminé initial est attaché à une résine solide.

Déprotection: Le groupe protecteur sur l'acide aminé est éliminé pour permettre l'ajout du prochain acide aminé.

Couplage: Le prochain acide aminé est activé et couplé à la chaîne peptidique croissante.

Répétition: Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage et Purification: Le peptide est clivé de la résine et purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC).

Méthodes de Production Industrielle: La production industrielle de ce composé suit des principes similaires à la synthèse en laboratoire, mais à une échelle plus grande. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée, avec des mesures de contrôle qualité strictes en place.

Analyse Des Réactions Chimiques

Types de Réactions: Le trifluoroacétate de Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA subit principalement des réactions d'hydrolyse lorsqu'il est soumis à l'action de la cathepsine D. Cette enzyme clive la liaison peptidique, libérant la partie 4-méthylombelliférone (4MbetaNA), qui peut être détectée par fluorométrie.

Réactifs et Conditions Courants:

Réactifs: Enzyme cathepsine D, solutions tampon (par exemple, tampon acétate).

Conditions: Le pH optimal pour l'activité de la cathepsine D se situe autour de 3,5-5,0. La réaction est généralement réalisée à 37 °C.

Principaux Produits: Le principal produit formé par l'hydrolyse enzymatique du trifluoroacétate de Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA est la 4-méthylombelliférone, qui est un composé fluorescent.

Applications de Recherche Scientifique

Le trifluoroacétate de Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA est largement utilisé dans la recherche scientifique en raison de son rôle de substrat de la cathepsine D. Certaines de ses applications incluent:

Biochimie: Utilisé pour étudier l'activité et la cinétique de la cathepsine D.

Biologie Cellulaire: Aide à comprendre le rôle de la cathepsine D dans la dégradation des protéines lysosomales.

Médecine: Recherche sur des maladies telles que le cancer et les maladies neurodégénératives, où l'activité de la cathepsine D est impliquée.

Développement de Médicaments: Criblage de potentiels inhibiteurs de la cathepsine D comme agents thérapeutiques.

Mécanisme d'Action

Le composé agit comme un substrat pour la cathepsine D, une aspartoprotéase. L'enzyme reconnaît et se lie à la séquence peptidique Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA, clivant la liaison peptidique et libérant la partie 4-méthylombelliférone. Cet événement de clivage peut être suivi par fluorométrie, ce qui fournit une mesure de l'activité de la cathepsine D .

Applications De Recherche Scientifique

Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA trifluoroacetate salt is widely used in scientific research due to its role as a substrate for cathepsin D. Some of its applications include:

Biochemistry: Used to study the activity and kinetics of cathepsin D.

Cell Biology: Helps in understanding the role of cathepsin D in lysosomal protein degradation.

Medicine: Research on diseases such as cancer and neurodegenerative disorders, where cathepsin D activity is implicated.

Drug Development: Screening potential inhibitors of cathepsin D as therapeutic agents.

Mécanisme D'action

The compound acts as a substrate for cathepsin D, an aspartic protease. The enzyme recognizes and binds to the peptide sequence Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA, cleaving the peptide bond and releasing the 4-methylumbelliferone moiety. This cleavage event can be monitored fluorometrically, providing a measure of cathepsin D activity .

Comparaison Avec Des Composés Similaires

Composés Similaires:

Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA: Un substrat peptidique similaire utilisé pour étudier d'autres protéases.

Chlorhydrate de Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA: Une autre forme saline du même substrat peptidique.

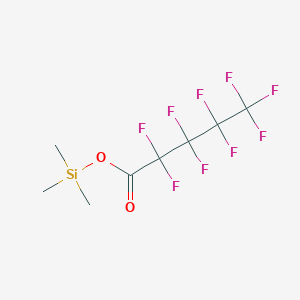

Unicité: Le trifluoroacétate de Bz-Arg-Gly-Phe-Phe-Leu-4MbetaNA est unique en raison de sa séquence spécifique et de la présence de la partie 4-méthylombelliférone, qui permet une détection facile de l'activité enzymatique. Sa forme de sel de trifluoroacétate améliore sa stabilité et sa solubilité, ce qui le rend adapté à divers essais biochimiques .

Propriétés

IUPAC Name |

N-[5-(diaminomethylideneamino)-1-[[2-[[1-[[1-[[1-[(4-methoxynaphthalen-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H59N9O7/c1-32(2)26-40(47(63)55-37-29-36-22-13-14-23-38(36)43(30-37)66-3)58-49(65)42(28-34-18-9-5-10-19-34)59-48(64)41(27-33-16-7-4-8-17-33)56-44(60)31-54-46(62)39(24-15-25-53-50(51)52)57-45(61)35-20-11-6-12-21-35/h4-14,16-23,29-30,32,39-42H,15,24-28,31H2,1-3H3,(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,65)(H,59,64)(H4,51,52,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTGMILTYFXNDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H59N9O7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

898.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99112-24-0 |

Source

|

| Record name | 99112-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol](/img/structure/B12063247.png)

![sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12063255.png)

![(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12063300.png)